2,4,6-Trichlororesorcinol

Overview

Description

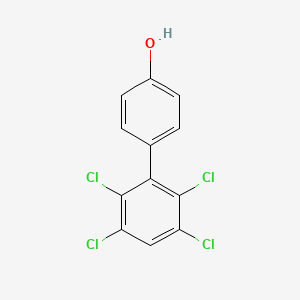

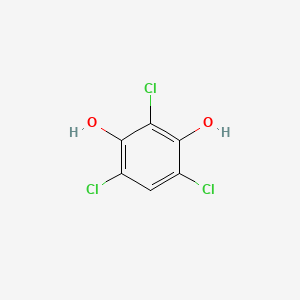

Molecular Structure Analysis

The molecular structure of 2,4,6-Trichlororesorcinol consists of 6 carbon atoms, 3 chlorine atoms, 3 hydrogen atoms, and 2 oxygen atoms . It has a density of 1.7±0.1 g/cm3, a boiling point of 265.9±35.0 °C at 760 mmHg, and a flash point of 114.6±25.9 °C .Physical And Chemical Properties Analysis

2,4,6-Trichlororesorcinol has a density of 1.7±0.1 g/cm3, a boiling point of 265.9±35.0 °C at 760 mmHg, and a flash point of 114.6±25.9 °C . It has a molar refractivity of 44.7±0.3 cm3, a polar surface area of 40 Å2, and a molar volume of 122.1±3.0 cm3 .Scientific Research Applications

1. Aqueous Chlorination of Resorcinol

- Application Summary: This research focuses on the chlorination of resorcinol, a process that results in the formation of 2,4,6-Trichlororesorcinol. The study investigates the structure and reactions of the intermediate in the chlorination of resorcinol .

- Methods and Procedures: The research involves the chlorination of resorcinol in an aqueous solution. The concentration of trace resorcinol is measured using a kinetic spectrofluorimetric method .

- Results and Outcomes: The detection limit and linear range of the proposed resorcinol measurement method are 12 µg L −1 and 24 ∼ 280 µg L −1 , respectively .

2. Degradation of 2,4,6-Trichloroanisole in Chlorinated Water

- Application Summary: This study investigates the degradation of 2,4,6-Trichloroanisole (2,4,6-TCA), a compound that can cause an earthy-musty odor and unpleasant taste, by UV/chlorination with different UV sources .

- Methods and Procedures: The degradation of 2,4,6-TCA is compared using different UV sources, including low-pressure mercury lamp (LPUV, 254 nm) and ultraviolet light-emitting diode (UV-LED, 275 and 285 nm) .

- Results and Outcomes: The maximum removal of 2,4,6-TCA can be achieved by 275-nm UV-LED/chlorination in neutral and alkaline conditions which was 80.0% .

3. Degradation of 2,4,6-Trichlorophenol by Anaerobic Consortium

- Application Summary: This research investigates the ability of the anaerobic consortium XH-1 to degrade 2,4,6-Trichlorophenol (2,4,6-TCP), a common organic pollutant found in anaerobic environments such as sediments and groundwater aquifers .

- Methods and Procedures: Anaerobic incubations were established using 2,4,6-TCP as the substrate and inoculated with XH-1 .

- Results and Outcomes: The results of this research are not specified in the source .

4. Degradation of 2,4,6-Trichloroanisole in Chlorinated Water

- Application Summary: This study investigates the degradation of 2,4,6-Trichloroanisole (2,4,6-TCA), a compound that can cause an earthy-musty odor and unpleasant taste, by UV/chlorination with different UV sources .

- Methods and Procedures: The degradation of 2,4,6-TCA is compared using different UV sources, including low-pressure mercury lamp (LPUV, 254 nm) and ultraviolet light-emitting diode (UV-LED, 275 and 285 nm) .

- Results and Outcomes: The maximum removal of 2,4,6-TCA can be achieved by 275-nm UV-LED/chlorination in neutral and alkaline conditions which was 80.0% .

5. Degradation of 2,4,6-Trichlorophenol in Microbial Fuel Cells

- Application Summary: This research investigates the ability of exoelectrogen microbes to accelerate the degradation of 2,4,6-Trichlorophenol (2,4,6-TCP) in Microbial Fuel Cells (MFCs) .

- Methods and Procedures: The research involves the use of MFCs with 2,4,6-TCP as the substrate .

- Results and Outcomes: The dechlorination efficiency of 2,4,6-TCP in the anode of MFCs could reach 86.51%, accompanying with power generation .

6. Synthesis of 2,4,6-Trichlororesorcinol

- Application Summary: 2,4,6-Trichlororesorcinol is synthesized through the chlorination of resorcinol .

- Methods and Procedures: The research involves the chlorination of resorcinol in an aqueous solution .

- Results and Outcomes: The detection limit and linear range of the proposed resorcinol measurement method are 12 µg L −1 and 24 ∼ 280 µg L −1 , respectively .

4. Degradation of Odorous 2,4,6-Trichloroanisole in Chlorinated Water

- Application Summary: This study investigates the degradation of 2,4,6-Trichloroanisole (2,4,6-TCA), a compound that can cause an earthy-musty odor and unpleasant taste, by UV/chlorination with different UV sources .

- Methods and Procedures: The degradation of 2,4,6-TCA is compared using different UV sources, including low-pressure mercury lamp (LPUV, 254 nm) and ultraviolet light-emitting diode (UV-LED, 275 and 285 nm) .

- Results and Outcomes: The maximum removal of 2,4,6-TCA can be achieved by 275-nm UV-LED/chlorination in neutral and alkaline conditions which was 80.0% .

5. Degradation of 2,4,6-Trichlorophenol in Microbial Fuel Cells

- Application Summary: This research investigates the ability of exoelectrogen microbes to accelerate the degradation of 2,4,6-Trichlorophenol (2,4,6-TCP) in Microbial Fuel Cells (MFCs) .

- Methods and Procedures: The research involves the use of MFCs with 2,4,6-TCP as the substrate .

- Results and Outcomes: The dechlorination efficiency of 2,4,6-TCP in the anode of MFCs could reach 86.51%, accompanying with power generation .

6. Synthesis of 2,4,6-Trichlororesorcinol

- Application Summary: 2,4,6-Trichlororesorcinol is synthesized through the chlorination of resorcinol .

- Methods and Procedures: The research involves the chlorination of resorcinol in an aqueous solution .

- Results and Outcomes: The detection limit and linear range of the proposed resorcinol measurement method are 12 µg L −1 and 24 ∼ 280 µg L −1 , respectively .

Safety And Hazards

2,4,6-Trichlororesorcinol can affect you when breathed in and by passing through your skin . It should be handled as a carcinogen with extreme caution . Contact can severely irritate and burn the skin and eyes with possible eye damage . Breathing 2,4,6-Trichlororesorcinol can irritate the nose, throat, and lungs causing coughing, wheezing, and/or shortness of breath . High exposures may cause restlessness, weakness, rapid breathing, tremors, shaking, seizures, coma, and even death .

properties

IUPAC Name |

2,4,6-trichlorobenzene-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Cl3O2/c7-2-1-3(8)6(11)4(9)5(2)10/h1,10-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHOATJNESSAPCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1Cl)O)Cl)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Cl3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60180978 | |

| Record name | 2,4,6-Trichlororesorcinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60180978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4,6-Trichlororesorcinol | |

CAS RN |

26378-73-4 | |

| Record name | 2,4,6-Trichlororesorcinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26378-73-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4,6-Trichlororesorcinol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026378734 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-Trichlororesorcinol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36930 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4,6-Trichlororesorcinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60180978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4,6-trichlororesorcinol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.294 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

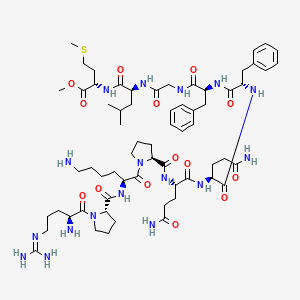

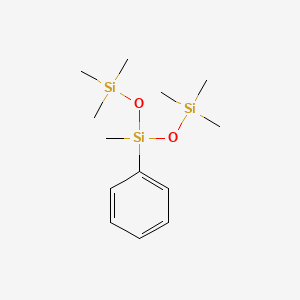

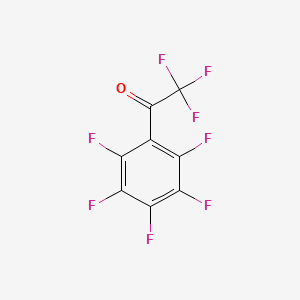

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.